N-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
Description
N-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a benzotriazole moiety and a 3,4-dimethoxyphenyl substituent. This compound is of interest in medicinal chemistry due to the structural versatility of acetamides in targeting enzymes, receptors, or microbial pathways .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-21(2,3)20(25-16-9-7-6-8-15(16)23-24-25)22-19(26)13-14-10-11-17(27-4)18(12-14)28-5/h6-12,20H,13H2,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNHQGKLOLJVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,2,3]triazole moiety exhibit significant anticancer properties. Studies have shown that derivatives of benzo[d][1,2,3]triazole can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, certain analogs have been demonstrated to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. The triazole ring is known for its ability to disrupt fungal cell membranes and inhibit fungal growth. Preliminary studies suggest that N-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide possesses activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Pharmacological Applications
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of compounds similar to this compound. The benzo[d][1,2,3]triazole framework has been linked to the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies suggest that this compound may enhance cognitive function by increasing acetylcholine levels in the brain .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar triazole structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This application is particularly relevant in the context of chronic inflammatory diseases .
Material Science
Polymer Applications
In material science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer matrices may improve resistance to degradation under various environmental conditions .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of benzo[d][1,2,3]triazole derivatives including this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, administration of compounds similar to this compound resulted in improved cognitive performance on memory tasks and reduced levels of neuroinflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The target compound shares core structural motifs with several acetamide derivatives, including:
- Triazole/benzotriazole-containing acetamides (e.g., compounds 6a–6c from ): These feature 1,2,3-triazole or benzotriazole rings linked via methylene or alkyl chains to the acetamide backbone.
- Substituted phenylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ): These prioritize halogenated or methoxy-substituted aromatic groups.
- Benzimidazole-thioacetamides (e.g., compound W1 in ): These incorporate sulfur-containing heterocycles.
Table 1: Structural Comparison
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound likely exhibits peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹), similar to triazole derivatives in . Nitro-substituted analogues (e.g., 6b, 6c) show additional peaks for asymmetric NO₂ stretching (~1500–1535 cm⁻¹) .
- NMR Spectroscopy :
Table 3: Spectral Data Comparison
Q & A
Basic: What are the optimal conditions for synthesizing this compound using click chemistry?
Methodological Answer:
The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key parameters include:
- Catalyst : 10 mol% copper(II) acetate (Cu(OAc)₂) in a 3:1 t-BuOH/H₂O solvent system for efficient regioselectivity toward 1,4-triazole formation .
- Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) to track progress.
- Purification : Recrystallization in ethanol yields >85% purity. Validate via IR (C=O stretch at ~1670 cm⁻¹) and HRMS (e.g., [M+H]⁺ calculated for analogous compounds: 404.1359) .
Basic: How should researchers monitor reaction completion and purity during synthesis?
Methodological Answer:
- TLC : Use hexane:ethyl acetate (8:2) to track azide-alkyne cycloaddition. Spot retention factor (Rf) shifts indicate product formation .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) to assess purity >95% .
- Work-Up : Quench with ice, extract with ethyl acetate (2×15 mL), and dry over Na₂SO₄ to minimize impurities .
Advanced: How can computational methods improve reaction design for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. Steps include:
- Reaction Path Search : Identify low-energy pathways for triazole formation using software like Gaussian or ORCA .
- Solvent Modeling : Simulate solvent effects (e.g., t-BuOH/H₂O) with continuum solvation models (SMD) to optimize dielectric interactions .
- Machine Learning : Train models on existing azide-alkyne reaction datasets to predict optimal catalysts or solvent ratios .
Basic: What statistical experimental design (DoE) methods optimize yield?
Methodological Answer:
Use Box-Behnken or Central Composite Design to minimize experiments while varying:
- Factors : Catalyst loading (5–15 mol%), temperature (25–60°C), solvent ratio (t-BuOH:H₂O, 1:1–5:1).
- Response Surface Analysis : Model interactions to identify maxima in yield (e.g., 92% at 10 mol% Cu, 40°C) .
- Validation : Confirm via ANOVA (p < 0.05) and replicate center points .
Advanced: How can polymorph screening enhance crystallographic characterization?
Methodological Answer:
- Crystallization Screens : Test solvents (e.g., methanol/acetone mixtures) under slow evaporation to isolate polymorphs .
- X-ray Diffraction : Resolve torsional angles (e.g., 61.8° between benzotriazole and dimethoxyphenyl planes) to confirm stereochemistry .
- Hydrogen Bond Analysis : Identify R₂²(8) motifs in crystal packing to predict stability and solubility .
Basic: What conditions ensure compound stability during storage?
Methodological Answer:
- Storage : Protect from moisture using desiccated environments (0% RH) at –20°C in amber vials .
- Stability Assays : Monitor degradation via HPLC over 6 months; <5% degradation indicates acceptable stability .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., nitro, methoxy) on the dimethoxyphenyl ring .
- Assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization or ATPase assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Docking Studies : Use AutoDock Vina to simulate binding interactions with triazole and acetamide motifs .
Advanced: How to resolve contradictions in NMR/IR spectral data?
Methodological Answer:
- NMR Anomalies : Assign peaks via 2D experiments (HSQC, HMBC) if δ 10.79 (NH) integrates inconsistently due to tautomerism .
- IR Discrepancies : Compare experimental C=O stretches (1671–1682 cm⁻¹) with DFT-calculated frequencies to validate conformers .
Advanced: What solvent effects influence reactivity in functionalization reactions?
Methodological Answer:
- Polar Protic Solvents : Methanol increases electrophilicity of the acetamide carbonyl, accelerating nucleophilic substitutions .
- Dielectric Constant : Higher ε (e.g., DMF) stabilizes transition states in SNAr reactions with aryl halides .
Advanced: How to study reactivity with biomolecular nucleophiles?
Methodological Answer:
- Thiol Trapping : Incubate with glutathione (GSH) in PBS (pH 7.4) and monitor adducts via LC-MS (e.g., m/z +305 for GSH conjugate) .
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants (k ~ 10³ M⁻¹s⁻¹) for triazole-thiol interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
